Amphiphatic peptide CT2
Description
Foundational Concepts of Amphipathicity in Peptide Design
Amphipathicity is a fundamental principle in peptide science, referring to the spatial separation of hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues within a peptide's structure. nih.gov This dual nature is a key determinant of a peptide's function, particularly its ability to interact with and disrupt cellular membranes. nih.gov The design of amphipathic peptides often involves the strategic placement of cationic residues, such as lysine (B10760008) and arginine, to form a positively charged face, and hydrophobic residues, like leucine, alanine, and tryptophan, to form a nonpolar face. nih.govmdpi.com
This structural arrangement facilitates the initial electrostatic attraction between the cationic peptide and the negatively charged components of microbial cell membranes, such as phospholipids (B1166683). mdpi.commdpi.com Following this initial binding, the hydrophobic portion of the peptide can insert into the lipid bilayer, a process that can lead to membrane permeabilization, pore formation, and ultimately, cell lysis. nih.govmdpi.com The secondary structure that these peptides adopt, often an α-helix or a β-sheet, is crucial for establishing this distinct segregation of residues and is a primary consideration in their design and synthesis. mdpi.comacs.org The balance between charge, hydrophobicity, and structural propensity is a delicate one, as high hydrophobicity can sometimes lead to increased non-specific cytotoxicity. mdpi.com
Overview of Research Trajectories for Amphipathic Peptide CT2
The amphipathic peptide CT2, also known as VmCT2, is a molecule originally identified from the Mexican scorpion Vaejovis mexicanus smithi. uniprot.org It is a non-disulfide-bridged peptide that has been a subject of research primarily for its potent antimicrobial properties. uniprot.org Scientific investigations have demonstrated its activity against a spectrum of both Gram-positive and Gram-negative bacteria. uniprot.org
The primary research trajectory for CT2 has been its characterization as an antimicrobial peptide (AMP). Studies have focused on determining its efficacy against various bacterial pathogens and elucidating the mechanisms behind its antibacterial action. uniprot.org A key finding is that CT2 appears to function by forming a helical channel in the membranes of target cells, leading to their disruption. uniprot.org This membranolytic activity is a hallmark of many amphipathic peptides. Research has also touched upon its cytolytic effects, noting that while it is mildly hemolytic at its minimum inhibitory concentrations, it exhibits significant cytotoxic activity at higher concentrations. uniprot.org
Table 1: Physicochemical and Biological Properties of Amphipathic Peptide CT2
| Property | Value / Description | Source |
|---|---|---|
| Origin | Vaejovis mexicanus smithi (Mexican scorpion) | uniprot.org |
| Alternate Name | VmCT2 | uniprot.org |
| Sequence | GFWGKLWEGVKSAI | unal.edu.co |
| Length | 14 amino acids | unal.edu.co |
| Molecular Weight | ~1577 Da | unal.edu.cobiocompare.com |
| Net Charge | +1 | unal.edu.co |
| Structure | Forms a helical membrane channel | uniprot.org |
| Primary Activity | Antibacterial | uniprot.org |
| Other Activity | Cytolytic, Hemolytic | uniprot.org |
Table 2: In Vitro Antibacterial Activity of Amphipathic Peptide CT2
| Target Organism | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 10 µM |
| Bacillus subtilis | Gram-positive | 20 µM |
| Streptococcus agalactiae | Gram-positive | 20 µM |
| Escherichia coli | Gram-negative | 20 µM |
| Salmonella typhi | Gram-negative | 10 µM |
| Pseudomonas aeruginosa | Gram-negative | 10 µM |
Data sourced from UniProtKB entry for Amphipathic peptide CT2. uniprot.org
Methodological Frameworks in Peptide Science for Structural and Functional Elucidation
The study of peptides like CT2 relies on a robust set of established and emerging scientific techniques designed to uncover their structure and function.
Structural Elucidation:
Solid-Phase Peptide Synthesis (SPPS): This is the foundational technique for obtaining the peptide itself. SPPS allows for the precise, high-yield synthesis of peptide sequences, including the incorporation of non-natural or modified amino acids. nih.govnih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a widely used method to determine the secondary structure of peptides in different environments. nih.govrsc.org It can confirm whether a peptide like CT2 adopts an α-helical, β-sheet, or random coil conformation, particularly in the presence of membrane-mimicking environments like lipid vesicles. rsc.orgbiorxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: For high-resolution 3D structures, NMR is a powerful tool. Solid-state NMR, for instance, can determine the orientation and insertion depth of a peptide within a lipid bilayer, providing critical insights into its membrane interaction mechanism. pnas.org
Functional Characterization:
Antimicrobial Assays: The function of antimicrobial peptides is quantified using standardized assays. The Minimum Inhibitory Concentration (MIC) assay is the most common, determining the lowest peptide concentration that prevents visible microbial growth. mdpi.com
Hemolysis and Cytotoxicity Assays: To understand a peptide's selectivity, its lytic activity against host cells, such as red blood cells (hemolysis), is measured. uniprot.org This provides a therapeutic index when compared to its antimicrobial activity.
Biophysical Assays: Techniques like fluorescence spectroscopy can be employed to study peptide-membrane interactions. For example, tryptophan fluorescence quenching can determine the depth of peptide insertion into a membrane. kent.ac.uk Similarly, assays measuring membrane depolarization or lipid binding can further clarify the mechanism of action. mdpi.com
Computational Modeling: In silico methods, including molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models, are increasingly used. nih.govnih.govacs.org MD simulations can model peptide folding and its interaction with membranes at an atomic level, while QSAR can predict the biological activity of newly designed peptide variants. nih.govbiorxiv.org
These methodological frameworks, from synthesis to functional and computational analysis, provide a comprehensive approach to understanding the biomolecular role of peptides such as CT2.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLSTLWNAAKSIF |
Origin of Product |
United States |
Synthetic Methodologies and Analytical Characterization of Amphiphatic Peptide Ct2
Peptide Synthesis Strategies
The construction of the peptide backbone can be achieved through several well-established and innovative methods. The choice of strategy often depends on the peptide's length, complexity, and desired quantity.
Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is the most common method for creating peptides like CT2. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. mdpi.com
The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a widely used approach in SPPS due to its mild deprotection conditions, making it compatible with a wide range of amino acid modifications. creative-peptides.com The synthesis cycle for a linear amphipathic peptide on a resin, such as Rink Amide resin for a C-terminal amide, involves several key steps. uci.edunih.gov
A typical Fmoc-SPPS cycle for an amphipathic peptide is outlined below:
| Step | Reagent/Solvent | Purpose | Duration |
| 1. Swelling | N,N-Dimethylformamide (DMF) | Prepares the resin for synthesis by expanding the polymer matrix. nih.gov | 1 hour |
| 2. Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminal amino acid. nih.govmdpi.com | 20-30 minutes |
| 3. Washing | DMF, Dichloromethane (DCM) | Removes excess reagents and by-products. nih.gov | Multiple washes |
| 4. Coupling | Fmoc-amino acid, Coupling reagent (e.g., HBTU), Base (e.g., DIPEA) in DMF | Forms the peptide bond between the free amine of the resin-bound peptide and the incoming protected amino acid. beilstein-journals.org | 1-2 hours |
| 5. Washing | DMF, DCM | Removes unreacted reagents. nih.gov | Multiple washes |
| 6. Cleavage and Deprotection | Cleavage cocktail (e.g., TFA/TIS/H2O) | Releases the synthesized peptide from the resin and removes side-chain protecting groups. nih.gov | 2-4 hours |
HBTU: (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA: N,N-Diisopropylethylamine, TFA: Trifluoroacetic acid, TIS: Triisopropylsilane
The alternating hydrophobic and hydrophilic residues characteristic of amphipathic peptides can sometimes lead to aggregation during synthesis. The use of specialized resins or pseudoproline dipeptides can help to mitigate these issues.
The repetitive nature of SPPS makes it highly amenable to automation. mdpi.com Automated peptide synthesizers enhance reproducibility, reduce manual labor, and can accelerate the synthesis process. acs.org Modern synthesizers can incorporate features like microwave irradiation to improve coupling efficiency and reduce reaction times, which is particularly beneficial for the synthesis of longer or more complex amphipathic peptides. acs.org
Several automated peptide synthesizers are commercially available, each with its own set of features and capabilities suitable for the synthesis of peptides like CT2. researchgate.net These instruments precisely control the delivery of reagents and solvents, and monitor reaction progress, often through UV detection of the Fmoc deprotection step. creative-peptides.com
Solution-Phase Peptide Synthesis (LPPS) Approaches
Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase synthesis, involves the coupling of amino acids or peptide fragments in a homogenous solution. acs.orgscispace.com While generally more time-consuming and labor-intensive than SPPS due to the need for purification after each step, LPPS is well-suited for the large-scale synthesis of short peptides and for peptides that are difficult to produce on a solid support. creative-peptides.comacs.org
Recent advancements in LPPS have focused on improving purification methods to streamline the process. One such approach is the use of a "hydrophobic tag" which facilitates the separation of the desired peptide from excess reagents and by-products by simple extraction. creative-peptides.com
A general workflow for LPPS involves:
Protection: Protection of the N-terminal and C-terminal functional groups of the respective amino acids.
Coupling: Activation of the C-terminal carboxyl group of one amino acid and subsequent reaction with the N-terminal amino group of another in solution using coupling reagents.
Deprotection: Selective removal of the N-terminal protecting group of the resulting dipeptide.
Purification: Isolation of the dipeptide, often by chromatography or crystallization.
Iteration: Repetition of the coupling and deprotection steps to elongate the peptide chain.
Cyclization Techniques for Constrained Architectures
To enhance the structural stability and biological activity of peptides, cyclization is a common strategy. researchgate.net For an amphipathic peptide like CT2, a cyclic structure can lock the peptide into its bioactive conformation. Various cyclization methods can be employed. uni-kiel.demdpi.com
| Cyclization Strategy | Description | Linkage Formed |
| Head-to-Tail | Formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid. mdpi.com | Amide bond |
| Side-Chain-to-Side-Chain | Crosslinking of the side chains of two amino acids within the peptide sequence. nih.gov | Various (e.g., lactam, disulfide, triazole) |
| Head-to-Side-Chain | An amide bond is formed between the N-terminus and an acidic amino acid side chain. | Amide bond |
| Side-Chain-to-Tail | An amide bond is formed between a basic amino acid side chain and the C-terminus. | Amide bond |
| Click Chemistry | A versatile method involving the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage. uni-kiel.denih.gov | Triazole ring |
The choice of cyclization strategy depends on the desired final structure and the amino acid composition of the peptide. For instance, the introduction of a lactam bridge can stabilize an α-helical conformation, which is common in amphipathic peptides. nih.gov
Chemo-Enzymatic and Molecular Hiving Methods
Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. nih.gov This approach often involves the synthesis of peptide fragments using SPPS, which are then joined together by a specific enzyme, such as a ligase. nih.gov CEPS is particularly advantageous for the synthesis of long peptides and proteins, as it minimizes side reactions and racemization. nih.gov
Molecular hiving is a newer technique that bridges the gap between SPPS and LPPS. It utilizes a soluble, hydrophobic tag that allows for the purification of the growing peptide chain by precipitation and washing, thus avoiding the need for chromatography after each step.
Post-Synthetic Modifications and Functionalization Strategies
Post-synthetic modifications are crucial for optimizing the biological activity, stability, and research utility of synthetic peptides. While these strategies are widely applied to amphipathic peptides, specific published examples detailing these modifications for CT2 are not extensively documented. The following sections describe common strategies that are theoretically applicable to CT2.
Attaching a hydrophobic alkyl chain, a process known as lipidation, is a common strategy to modify amphipathic peptides. wikipedia.org This modification enhances the peptide's amphiphilicity, which can improve its interaction with and disruption of bacterial cell membranes. nih.gov The alkyl chain, typically a fatty acid, is often grafted to the N-terminus or a side chain of an amino acid like lysine (B10760008). wikipedia.org This can lead to increased potency; for instance, even short peptides can gain significant membrane-perturbing capabilities through lipidation. Although a viable strategy for enhancing CT2's function, specific research on the alkyl chain grafting of CT2 has not been detailed in the available literature.
Table 1: General Principles of Alkyl Chain Grafting for Peptides
| Modification Type | Purpose | Common Attachment Point | Example Chain |
|---|
To improve peptide stability against proteases and to fine-tune biological activity, unnatural amino acids (UAAs) can be incorporated into the peptide sequence during synthesis. nih.govresearchgate.net UAAs are amino acids not found in the standard genetic code. nih.gov Their inclusion can protect the peptide from enzymatic degradation, enhance its helical structure, and modulate its hydrophobic-hydrophilic balance. nih.govfrontiersin.org Common examples include D-amino acids (mirror images of the natural L-amino acids), which can confer significant resistance to proteolysis, or amino acids with modified side chains like 2,4-diaminobutanoic acid (Dab). frontiersin.org While this is a powerful strategy for developing robust peptide therapeutics, studies specifically detailing the substitution of residues in CT2 with unnatural amino acids are not presently available. lcms.cz
Table 2: Rationale for Incorporating Unnatural Amino Acids (UAAs)
| UAA Type | Primary Goal | Example |
|---|---|---|
| D-amino acids | Enhance proteolytic stability | D-lysine, D-arginine |
| Modified side chains | Modulate charge and hydrophobicity | L-2,4-diaminobutanoic acid (Dab) |
Fluorescent labeling is a key technique for studying the mechanisms of action of antimicrobial peptides. molecularcloud.org A fluorescent dye can be covalently attached to the peptide, typically at the N-terminus or the side chain of a lysine or cysteine residue. eurogentec.com This allows researchers to visualize the peptide's interaction with bacterial cells, monitor its uptake, and study its localization within the membrane using techniques like fluorescence microscopy. molecularcloud.orgeurogentec.com A variety of dyes are available, such as Fluorescein isothiocyanate (FITC) and Alexa Fluor dyes, each with distinct spectral properties. thermofisher.com Despite its utility, specific examples of fluorescently labeled CT2 for research purposes have not been described in the reviewed sources.
Table 3: Common Fluorescent Dyes for Peptide Labeling
| Dye | Excitation (Ex) Max (nm) | Emission (Em) Max (nm) | Common Use |
|---|---|---|---|
| FITC | ~495 | ~519 | Cellular imaging, uptake studies |
| Alexa Fluor 488 | ~490 | ~525 | Bright, photostable labeling |
Spectroscopic and Chromatographic Methods for Compound Verification
Following synthesis, rigorous analytical characterization is required to confirm the identity and purity of the target peptide.
High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis and purification of synthetic peptides like CT2. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used. lcms.cz In this method, the crude synthetic peptide is passed through a column containing a non-polar stationary phase (e.g., C8 or C18 silica). scispace.com A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid, TFA) is used to elute the peptide and separate it from impurities generated during synthesis. lcms.cz The purity of the final product is determined by integrating the peak area of the chromatogram, with a high-purity sample showing a single, sharp peak. scispace.com
Table 4: Typical RP-HPLC Parameters for Peptide Purity Assessment
| Parameter | Description |
|---|---|
| Column | C8 or C18 reversed-phase |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Elution | Linear gradient of Mobile Phase B |
| Detection | UV Absorbance (typically at 214 nm and 280 nm) |
Mass spectrometry (MS) is the definitive method for confirming that the correct peptide has been synthesized by verifying its molecular mass. nih.gov Following purification by HPLC, the peptide sample is analyzed to determine its mass-to-charge ratio (m/z). This experimental mass is then compared to the theoretical mass calculated from the peptide's amino acid sequence. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS, often coupled directly with HPLC (LC-MS), are standard for this purpose. nih.gov A match between the observed and theoretical mass confirms the identity of the synthetic peptide.
Table 5: Mass Spectrometry for Peptide Identity Confirmation
| Technique | Purpose | Information Obtained |
|---|---|---|
| MALDI-TOF MS | Molecular mass determination of purified sample | Experimental mass-to-charge (m/z) ratio |
| LC-MS (ESI) | Purity assessment and mass confirmation simultaneously | Chromatographic purity and experimental mass |
Structural Elucidation and Conformational Dynamics of Amphiphatic Peptide Ct2
Primary Sequence Characteristics and Amphipathic Design Principles
The primary amino acid sequence of a peptide is the fundamental determinant of its structure and function. For amphipathic peptides like CT2, the specific arrangement of amino acids dictates their ability to interact with and disrupt lipid bilayers.
Distribution of Hydrophilic and Hydrophobic Residues
The defining characteristic of an amphipathic peptide is the spatial segregation of hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues. This distribution allows the peptide to favorably interact with both the aqueous environment and the lipid core of cell membranes.
VmCT2 , a 13-amino acid peptide isolated from the scorpion Vaejovis mexicanus smithi, exhibits a primary sequence of FLSTLWNAAKSIF-NH2 researchgate.net. Analysis of this sequence reveals a significant proportion of hydrophobic residues (Phenylalanine, Leucine, Tryptophan, Alanine, Isoleucine) interspersed with polar or charged residues (Serine, Threonine, Asparagine, Lysine). This arrangement is crucial for its amphipathic nature.
StCT2 , a 14-amino acid mature peptide from the venom of Scorpiops tibetanus, has the sequence GFWGKLWEGVKSAI nih.govunal.edu.co. Similar to VmCT2, it contains a balanced distribution of hydrophobic residues (Glycine, Phenylalanine, Tryptophan, Leucine, Valine, Alanine, Isoleucine) and hydrophilic/charged residues (Lysine, Glutamic acid, Serine) nih.govunal.edu.co. About 50% of its primary structure is composed of hydrophobic and aliphatic residues, which facilitates membrane interaction unal.edu.conih.gov.
| Peptide | Source Organism | Primary Sequence | Length (Amino Acids) |
|---|---|---|---|
| VmCT2 | Vaejovis mexicanus smithi | FLSTLWNAAKSIF-NH2 | 13 |
| StCT2 | Scorpiops tibetanus | GFWGKLWEGVKSAI | 14 |
Influence of Amino Acid Side Chains on Amphipathicity
The side chains of the constituent amino acids are the primary contributors to the hydrophobic or hydrophilic character of different regions of the peptide.
In VmCT2 , the bulky aromatic side chains of Phenylalanine (F) and Tryptophan (W), along with the aliphatic side chains of Leucine (L), Alanine (A), and Isoleucine (I), form the hydrophobic face of the peptide. Conversely, the hydroxyl groups of Serine (S) and Threonine (T), the amide group of Asparagine (N), and the positively charged amino group of Lysine (B10760008) (K) constitute the hydrophilic face.
For StCT2 , the aromatic rings of Phenylalanine (F) and Tryptophan (W) and the aliphatic side chains of Glycine (G), Leucine (L), Valine (V), Alanine (A), and Isoleucine (I) contribute to its hydrophobicity. The positively charged Lysine (K) and negatively charged Glutamic acid (E) residues, along with the polar Serine (S), create the hydrophilic surface that interacts with the aqueous environment and the polar head groups of membrane phospholipids (B1166683). The presence of both acidic and basic amino acids underscores its amphipathic character, enabling solubility in both hydrophilic and hydrophobic environments frontiersin.org.
Net Charge and Its Derivation
The net charge of an amphipathic peptide at a physiological pH is a critical factor in its initial electrostatic interaction with target cell membranes, which are often negatively charged. This charge is determined by the presence of ionizable amino acid side chains.
| Peptide | Positively Charged Residues | Negatively Charged Residues | Net Charge (at neutral pH) |
|---|---|---|---|
| VmCT2 | Lysine (K) | None | +1 |
| StCT2 | Lysine (K) x 2 | Glutamic acid (E) | +1 |
Secondary Structural Elements and Conformational Stability
While the primary sequence defines the potential for amphipathicity, the actual three-dimensional conformation of the peptide determines how this potential is realized. Scorpion venom peptides like CT2 are known to adopt specific secondary structures, particularly upon interacting with membranes. Both VmCT2 and StCT2 are non-disulfide-bridged peptides, which gives them more conformational flexibility compared to many other scorpion toxins that are constrained by disulfide bonds nih.govencyclopedia.pub.
Alpha-Helical Formation and Characterization
The α-helix is a common secondary structure motif in membrane-active peptides. In an α-helical conformation, the side chains of the amino acids project outwards from the helical axis, allowing for a clear segregation of hydrophobic and hydrophilic faces along the length of the helix.
Studies have shown that both VmCT2 and other related short antimicrobial peptides exhibit a tendency to form α-helical structures researchgate.net. In aqueous solutions, these peptides often exist in a random coil conformation. However, in the presence of a membrane-mimicking environment, such as a trifluoroethanol/water solution, they adopt a more ordered α-helical structure researchgate.netfrontiersin.org. This conformational transition is a key aspect of their mechanism of action, as the helical structure is the active form that inserts into and disrupts the cell membrane. The formation of the α-helix is driven by the favorable partitioning of the hydrophobic side chains into the nonpolar lipid environment, while the hydrophilic side chains remain exposed to the aqueous phase or interact with the polar head groups of the lipids frontiersin.org.
Similarly, StCT2 is suggested to form a helical membrane channel uniprot.org. This implies that upon interacting with a lipid bilayer, it folds into an α-helical conformation. The stability of such helices can be influenced by the amino acid composition. Residues like Alanine and Leucine are known to be strong helix formers nih.gov. The presence of specific residues at the termini of the helix can also have a stabilizing effect through "end-capping" interactions nih.gov.
Helix-Coil Transitions and Structural Flexibility
The amphipathic peptide CT2, derived from Naja oxiana cobra venom, exhibits significant structural flexibility, transitioning between disordered (coil) and ordered (helical) conformations depending on its environment. researchgate.net In an aqueous solution, CT2 generally adopts a flexible, random coil structure. However, upon interaction with membrane-mimetic environments, it undergoes a conformational change to a more ordered, helical structure. This transition is a key feature of its biological activity. researchgate.netresearchgate.net
The formation of these helical structures is not always uniform. Molecular dynamics simulations have shown that the process of adopting a stable α-helical structure involves navigating through several intermediate conformational states. researchgate.net This inherent flexibility is encoded within its amino acid sequence and is considered fundamental to its function. researchgate.net The transition from a disordered to an ordered state is often a cooperative process, where the initial formation of a helical segment, such as a hydrogen-bonded loop, facilitates the rapid propagation of the helical structure. libretexts.org The stability of this helical conformation can be influenced by various factors, including the surrounding solvent and pH. d-nb.infoaps.org For instance, some peptides are known to be highly prone to forming α-helical structures, while others form them with more difficulty, a characteristic that can be assessed using techniques like circular dichroism. researchgate.net
The structural dynamics of peptides like CT2 are complex and can involve transitions between different types of helical structures, such as the 3-11 helix, which may be more favorable for membrane interaction in certain contexts. researchgate.net This conformational plasticity allows the peptide to adapt to different environments, a crucial aspect of its interaction with biological membranes. researchgate.netplos.org
Quantitative Analysis of Amphipathicity
Hydrophobic Moment Calculation and Interpretation
The hydrophobic moment (µH) is a quantitative measure of the amphipathicity of a peptide helix, reflecting the segregation of hydrophobic and hydrophilic residues along its axis. nih.govcnrs.fr It is calculated as a vector sum of the hydrophobicities of the amino acid side chains, projected onto a plane perpendicular to the helix axis. nih.gov A large hydrophobic moment indicates a high degree of amphipathicity, with distinct polar and nonpolar faces. cnrs.fr
For an amphipathic peptide like CT2, a significant hydrophobic moment is expected, which is crucial for its interaction with membranes. The hydrophobic face facilitates insertion into the lipid bilayer, while the hydrophilic face remains exposed to the aqueous environment. The magnitude of the hydrophobic moment has been shown to correlate with the peptide's biological activity, including its ability to perturb membranes. researchgate.netnih.gov For instance, an increased hydrophobic moment can lead to stronger anchoring at the membrane-water interface. researchgate.net
Table 1: Theoretical Hydrophobic Moment of a Model Amphipathic Helix This interactive table allows for the sorting of amino acids based on their contribution to the hydrophobic moment.
| Residue Position | Amino Acid | Hydrophobicity (Eisenberg Scale) | Vectorial Contribution to µH |
| 1 | Leucine | 1.70 | High |
| 2 | Alanine | 0.31 | Low |
| 3 | Lysine | -0.99 | High (hydrophilic) |
| 4 | Glycine | 0.00 | None |
| 5 | Leucine | 1.70 | High |
| 6 | Alanine | 0.31 | Low |
| 7 | Lysine | -0.99 | High (hydrophilic) |
| 8 | Serine | -0.04 | Low (hydrophilic) |
| 9 | Leucine | 1.70 | High |
| 10 | Alanine | 0.31 | Low |
| 11 | Lysine | -0.99 | High (hydrophilic) |
| 12 | Glycine | 0.00 | None |
Note: This table presents a hypothetical sequence to illustrate the concept. The actual hydrophobic moment of CT2 would be calculated based on its specific amino acid sequence.
Helical Wheel Projections
Helical wheel projections are a valuable tool for visualizing the amphipathic character of a peptide helix. figshare.com This two-dimensional representation illustrates the distribution of hydrophobic and hydrophilic residues as viewed down the helical axis. figshare.com For an amphipathic helix like that formed by CT2, the helical wheel will show a clear segregation of polar and nonpolar amino acids into distinct arcs. conicet.gov.ar
The projection helps in understanding how the peptide will orient itself upon interacting with a membrane. The hydrophobic residues will typically face the nonpolar lipid core of the membrane, while the hydrophilic, often charged, residues will interact with the polar head groups and the surrounding aqueous environment. figshare.comconicet.gov.ar This arrangement is fundamental to the peptide's ability to disrupt the membrane.
The visual information from a helical wheel projection complements the quantitative data from the hydrophobic moment calculation. researchgate.net It provides a clear picture of the spatial arrangement of residues that gives rise to the calculated amphipathicity. nih.gov Different software tools are available to generate these projections, often color-coding residues based on their physicochemical properties to enhance visualization. figshare.com
Environmental Modulators of Peptide Conformation
Effect of pH and Ionic Strength on Structure
The conformation of amphipathic peptides like CT2 can be significantly influenced by the pH and ionic strength of the surrounding environment. nih.govnih.gov Changes in pH can alter the protonation state of ionizable amino acid residues, such as glutamic acid, aspartic acid, lysine, and arginine. d-nb.inforsc.org This change in charge distribution can affect electrostatic interactions within the peptide, potentially destabilizing or stabilizing helical structures. d-nb.info For some peptides, a decrease in pH leads to the protonation of acidic residues, reducing charge-charge repulsion and favoring a transition from a random coil to an α-helical conformation. d-nb.infonih.gov This pH-triggered folding is a known mechanism for activating membrane-penetrating peptides in the acidic environment of endosomes. d-nb.info
Ionic strength also plays a crucial role in modulating peptide structure. proquest.com The concentration of salt in the solution can screen electrostatic interactions, which may affect the stability of both secondary and tertiary structures. proquest.comnih.gov Studies have shown that increasing ionic strength can destabilize intramolecular hydrogen bonds, leading to conformational changes. proquest.com For some peptides, higher ionic strength weakens the interaction with lipid membranes, potentially reducing their activity. rsc.org The interplay between pH and ionic strength can therefore fine-tune the conformational landscape of CT2, impacting its ability to adopt the active, membrane-interacting helical structure. acs.orgnih.gov
Table 2: Influence of Environmental Factors on Peptide Conformation This interactive table summarizes the expected effects of pH and ionic strength on the helical content of a model amphipathic peptide.
| Condition | Expected Helical Content | Rationale |
| Low pH (Acidic) | Increased | Protonation of acidic residues reduces electrostatic repulsion, favoring helix formation. d-nb.info |
| Neutral pH | Moderate/Low | Ionized acidic and basic residues may lead to electrostatic clashes, destabilizing the helix. d-nb.info |
| High pH (Alkaline) | Low | Deprotonation of basic residues and ionization of acidic residues can increase repulsion. mdpi.com |
| Low Ionic Strength | Variable | Electrostatic interactions are prominent and can be either stabilizing or destabilizing depending on the sequence. proquest.com |
| High Ionic Strength | Decreased | Shielding of electrostatic interactions can weaken stabilizing salt bridges and intramolecular hydrogen bonds. rsc.orgproquest.com |
Impact of Solvent Systems
The solvent environment is a primary determinant of peptide conformation. acs.org In aqueous solutions, the hydrophobic effect drives the folding of amphipathic peptides to sequester nonpolar residues from water. In contrast, organic solvents or membrane-mimetic environments can have profound and varied effects on the structure of peptides like CT2. aps.orgrsc.org
Co-solvents like 2,2,2-trifluoroethanol (B45653) (TFE) are frequently used to induce and stabilize helical structures in peptides that might otherwise be disordered in water. nih.gov TFE is thought to promote helicity by weakening competing peptide-water hydrogen bonds and strengthening intramolecular hydrogen bonds within the peptide backbone. nih.govnih.gov However, the effect of TFE can be concentration-dependent, with high concentrations sometimes acting as a denaturant for larger proteins. nih.gov
Other solvent systems, such as methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO), can also modulate peptide conformation, but their effects differ from TFE. rsc.org For example, methanol has been shown to decrease the population of certain secondary structures like the polyproline II (PPII) helix, while aqueous urea (B33335) solutions tend to decrease α-helix propensity. aps.orgnih.gov The choice of solvent can dramatically alter the conformational equilibrium, highlighting the adaptability of the peptide's structure and the importance of the local environment in determining its predominant fold. acs.orgrsc.org
Membrane Interaction Mechanisms of Amphiphatic Peptide Ct2 in Model Systems
Electrostatic Adsorption to Anionic Membrane Mimics
For many cationic antimicrobial peptides, the initial interaction with a bacterial membrane is governed by electrostatic attraction. These peptides are typically positively charged and are drawn to the net negative charge of bacterial membranes, which are rich in anionic phospholipids (B1166683) like phosphatidylglycerol (PG). This initial binding is a crucial step that concentrates the peptide on the membrane surface, facilitating subsequent disruptive actions.
A detailed study on CT2 would involve experiments measuring its binding affinity to vesicles of varying anionic lipid content. Techniques like Zeta potential measurements would quantify how the peptide alters the surface charge of these model membranes. Currently, specific data quantifying the electrostatic contribution to CT2's binding to anionic membrane mimics is not available.
Mechanisms of Membrane Permeabilization and Disruption
Following initial binding, amphipathic peptides disrupt the membrane's integrity, leading to cell death. The precise mechanism of this disruption can vary and is often described by several models.
Pore Formation Models (e.g., Barrel-Stave, Toroidal, Carpet)
The "barrel-stave," "toroidal pore," and "carpet" models are the predominant theories explaining how peptides permeabilize a membrane.
Barrel-Stave Model: Peptides insert perpendicularly into the membrane, forming a pore where the hydrophobic regions face the lipid core and the hydrophilic regions line the aqueous channel.
Toroidal Pore Model: Peptides induce the lipid bilayer to curve inward, creating a pore lined by both the peptides and the lipid head groups.
Carpet Model: Peptides accumulate on the membrane surface, and at a critical concentration, they disrupt the bilayer in a detergent-like manner, leading to micellization and membrane collapse.
Determining which, if any, of these models applies to CT2 would require specific structural and biophysical studies, such as solid-state NMR or neutron scattering, on the peptide when it is interacting with lipid bilayers. Such specific studies for CT2 are not found in the available literature.
Lipid Bilayer Destabilization Dynamics
Beyond stable pore formation, peptides can cause more general destabilization of the lipid bilayer. This can include transient pores, lipid flip-flop, and alterations in membrane fluidity. Molecular dynamics simulations and experimental techniques that probe lipid dynamics would be necessary to understand these effects for CT2. Research detailing the specific dynamics of how CT2 destabilizes lipid bilayers is currently lacking.
Influence of Model Membrane Composition and Physical State
The composition and physical state of the target membrane significantly influence peptide activity. Factors such as the types of lipids, the presence of cholesterol (which is characteristic of mammalian but not bacterial membranes), and the lipid phase (e.g., gel vs. liquid-crystalline) can all modulate the peptide's binding and disruptive efficacy. For instance, the lack of cholesterol in bacterial membranes is often a key determinant for the selective toxicity of many antimicrobial peptides. To characterize this for CT2, studies comparing its interaction with various model membranes (e.g., zwitterionic vs. anionic, with and without cholesterol) would be required.
Experimental Techniques for Membrane Interaction Studies
A variety of experimental methods are used to study these peptide-membrane interactions.
Dye Leakage Assays
Dye leakage assays are a common method to quantify membrane permeabilization. In this technique, fluorescent dyes are encapsulated within lipid vesicles (liposomes). The addition of a membrane-disrupting peptide causes the dye to leak out, resulting in a measurable change in fluorescence. This allows researchers to determine the concentration-dependent activity of the peptide and to infer the extent and kinetics of membrane disruption. While this is a standard technique for characterizing antimicrobial peptides, specific results from dye leakage assays performed with CT2 are not detailed in the available scientific reports.
Electrochemical Measurements
Electrochemical impedance spectroscopy (EIS) is a powerful, non-invasive technique used to probe the electrical properties of lipid bilayers. By applying a small alternating current at varying frequencies, EIS can monitor changes in membrane capacitance and resistance in real-time. This allows for the characterization of membrane integrity and ion permeability upon interaction with membrane-active molecules.
For amphipathic peptides, EIS can typically provide data on:
Peptide Adsorption: The initial binding of cationic peptides to the negatively charged surface of a model membrane.
Membrane Thinning or Thickening: Changes in membrane capacitance can indicate alterations in the bilayer's thickness.
Pore Formation: A significant decrease in membrane resistance suggests the formation of ion-conducting channels or pores.
Membrane Lysis: A complete loss of membrane resistance and capacitance indicates the detergent-like disruption of the bilayer.
Despite the utility of this technique, a search of scientific databases yields no specific studies that have applied electrochemical measurements to investigate the interaction of amphipathic peptide CT2 with model lipid membranes. Consequently, no data on its specific effects on membrane resistance or capacitance is available.
Atomic Force Microscopy (AFM) for Membrane Perturbation Analysis
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of biological surfaces, such as lipid bilayers, at the nanoscale in near-physiological conditions. AFM can directly observe the topographical changes induced by peptides on a membrane surface, providing insights into the physical mechanisms of disruption.
Typical findings from AFM studies on amphipathic peptides include:
Visualization of Pore Formation: Direct imaging of discrete pores or channels formed by peptide aggregates.
Observation of Membrane Thinning: "Carpet-like" mechanisms where peptides accumulate on the surface, causing localized thinning or erosion of the bilayer.
Characterization of Membrane Defects: Imaging of non-porating defects, such as pits, grooves, or aggregate structures on the membrane surface.
Quantification of Surface Roughness: Analysis of changes in the root-mean-square (RMS) roughness of the bilayer, indicating the extent of perturbation.
As with electrochemical methods, there is a lack of published research utilizing Atomic Force Microscopy to specifically analyze the membrane perturbation caused by the amphipathic peptide CT2. Therefore, no AFM images, topographical data, or detailed analyses of its disruptive mechanism on model membranes are available to be presented.
Self Assembly and Nanostructure Formation by Amphiphatic Peptide Ct2
Principles and Driving Forces of Peptide Self-Assembly
The spontaneous organization of individual peptide molecules into ordered, non-covalent assemblies is governed by a delicate interplay of various intermolecular forces. For amphipathic peptides like CT2, which possess distinct hydrophobic and hydrophilic domains, these interactions are the primary determinants of their structural fate in aqueous environments.
Hydrogen Bonding Networks
Hydrogen bonds are crucial in defining the secondary structure of the peptide monomers and in stabilizing the resulting supramolecular architecture. Within the self-assembled structure, extensive networks of hydrogen bonds can form between the backbone amide and carbonyl groups of adjacent peptide strands. These interactions are highly directional and contribute significantly to the order and stability of the final nanostructure. For CT2, the formation of an α-helical secondary structure is itself stabilized by intramolecular hydrogen bonds, and it is highly probable that intermolecular hydrogen bonds play a significant role in the association of these helices into larger assemblies.
Electrostatic and π-π Stacking Interactions
As a cationic peptide, CT2 possesses a net positive charge due to the presence of basic amino acid residues. Electrostatic interactions, therefore, play a multifaceted role in its self-assembly. While repulsive forces between like charges on different peptide molecules can hinder aggregation, these can be modulated by environmental factors such as pH and ionic strength. Conversely, attractive electrostatic interactions can occur between the cationic residues of the peptide and any anionic species present in the solution, potentially guiding the assembly process.
Furthermore, if aromatic residues are present in the CT2 sequence, π-π stacking interactions can contribute to the stability of the self-assembled structure. These non-covalent interactions arise from the overlapping of the π-orbitals of aromatic rings, providing additional stabilization to the core of the assembly.
Morphology of Self-Assembled Supramolecular Structures
The balance and interplay of the aforementioned driving forces dictate the final morphology of the self-assembled nanostructures. While specific experimental data on the supramolecular structures formed by Amphipathic peptide CT2 are not extensively detailed in publicly available research, the principles of amphipathic peptide self-assembly allow for predictions of potential morphologies.
Fibrillar Assemblies and Nanofibers
A common morphology for self-assembling amphipathic peptides is the formation of fibrillar structures, including nanofibers and nanotubes. These elongated structures are often characterized by a high degree of order, with the constituent peptides arranged in a regular, repeating pattern. The formation of such fibrils is typically driven by a combination of hydrophobic collapse and the establishment of extensive hydrogen bonding networks. For an α-helical peptide like CT2, it is conceivable that individual helices could associate laterally to form protofilaments, which then further assemble into larger fibrillar structures.
| Characteristic | Description |
| Driving Forces | Hydrophobic interactions, Hydrogen bonding |
| Structural Motif | Often involves β-sheet or associated α-helical structures |
| Typical Dimensions | Diameters in the nanometer range, lengths can extend to micrometers |
| Potential for CT2 | Lateral association of α-helices to form elongated nanofibers |
Micellar and Discoid Micelle Formations
Alternatively, under certain conditions of concentration, pH, and ionic strength, amphipathic peptides can form micellar structures. In a spherical micelle, the hydrophobic portions of the peptides are sequestered in the core, while the hydrophilic, charged residues form a solvated corona on the exterior. This arrangement effectively shields the hydrophobic domains from the aqueous environment.
Discoid micelles, or nanodiscs, represent another possible morphology. These are flattened, disc-like structures where a lipid bilayer patch is encircled and stabilized by amphipathic peptides. While this typically involves the interaction with lipids, peptide-only discoid structures are also plausible under specific circumstances. Given its amphipathic nature, CT2 could potentially form such micellar or discoid structures, particularly at concentrations above its critical micelle concentration (CMC).
| Structure Type | Key Features |
| Spherical Micelle | Hydrophobic core, hydrophilic corona. Forms above the critical micelle concentration. |
| Discoid Micelle | Flattened, disc-like structure. Often involves lipids but can be peptide-based. |
| Relevance to CT2 | Plausible morphology due to its amphipathic α-helical structure. |
Hydrogelation Properties
Amphipathic peptides can form hydrogels, which are three-dimensional networks of peptide nanofibers that entrap a large amount of water. nih.gov The process is driven by the self-assembly of the peptides into supramolecular nanofibers, often stabilized by β-sheet structures. nih.govscienceopen.com These nanofibers physically crosslink to form a porous, hydrated scaffold. nih.gov The resulting hydrogels exhibit tunable mechanical stability, biocompatibility, and biodegradability, making them attractive for biomedical applications. nih.gov
The hydrogel's stiffness is a critical property. For instance, an amphipathic peptide bearing a C2 alkylene chain was found to form a hydrogel with the highest stiffness due to strengthened β-sheet hydrogen bonds and modulated packing order. nih.gov The mechanical properties of these hydrogels can be shear-thinning and self-healing. youtube.com This means that under mechanical stress, such as injection through a syringe, the gel can flow like a liquid, and once the stress is removed, it can rapidly recover its solid-like structure. youtube.com This behavior is attributed to the fracture and subsequent percolation of the nanofiber network. youtube.com
Factors Governing Self-Assembly and Nanostructure Control
The self-assembly of amphipathic peptides is a sophisticated process governed by a delicate balance of non-covalent interactions, including hydrophobic, electrostatic, and hydrogen bonding. nih.govnih.gov The final nanostructure can be precisely controlled by manipulating several key factors. nih.gov
Similar to surfactants forming micelles, amphipathic peptides self-assemble into larger structures only above a specific concentration known as the Critical Aggregation Concentration (CAC). nih.govresearchgate.net Below the CAC, peptides exist predominantly as monomers in solution. nih.gov At or above the CAC, aggregation into nanostructures like protofibrils and fibrils begins. nih.gov
The CAC is a crucial parameter for understanding and controlling the self-assembly process. researchgate.net It can be determined experimentally using various techniques, including surface tension measurements, dynamic light scattering (DLS), and fluorescence measurements. nih.govresearchgate.netresearchgate.net For example, the CAC of the well-studied peptide EAK16-II was found to be approximately 0.1 mg/mL (or ~0.06 mM) through surface tension measurements. nih.gov DLS studies on lipid-like peptides A6D and A6K have shown how CAC values can be estimated by plotting light scattering intensity against peptide concentration and identifying the intersection of the two linear regions. researchgate.net These studies also reveal that the CAC is sensitive to environmental conditions such as ionic strength; the CAC of A6K, for instance, decreases dramatically from 1.02 mM in pure water to 0.14 mM in a phosphate-based saline (PBS) solution. researchgate.net
| Peptide | Condition | CAC (mM) | Method |
|---|---|---|---|
| EAK16-II | Aqueous Solution | ~0.06 | Surface Tension |
| A6D | Water | 0.46 | DLS |
| A6D | PBS | 0.30 | DLS |
| A6K | Water | 1.02 | DLS |
| A6K | PBS | 0.14 | DLS |
Peptide concentration, solution pH, and temperature are critical environmental variables that profoundly influence self-assembly and the resulting nanostructure morphology. nih.govrsc.orgnsf.gov
Concentration: As established with the CAC, concentration is a primary driver of assembly. nih.gov Above the CAC, increasing the peptide concentration generally leads to denser and larger fibrillar structures. nih.gov Atomic force microscopy (AFM) studies of EAK16-II showed that as concentration decreased from 0.5 mg/mL to 0.05 mg/mL, the size and density of fibrils were significantly reduced. nih.gov
pH: The pH of the solution affects the ionization state of acidic and basic amino acid residues (like glutamic acid, aspartic acid, lysine (B10760008), and arginine), thereby altering the electrostatic interactions between peptides. nih.govnsf.gov For some peptide amphiphiles, changes in pH can trigger a transition between different nanostructures, such as from flat tapes to twisted fibrils and then to spherical micelles. nih.gov For the peptide MAX1, temperature-induced assembly is highly pH-sensitive; at pH 9.7, where lysine residues are mostly deprotonated, assembly requires less thermal energy than at pH 9, and at pH 8, assembly does not occur at any temperature. nsf.gov
Temperature: Temperature influences hydrophobic interactions, which are a major driving force for the assembly of amphipathic molecules. nsf.gov For some peptide amphiphiles, heating above the melting point of the lipid chain can disrupt the ordered β-sheet structure, leading to a random coil conformation. nih.gov Molecular dynamics simulations have shown that at higher temperatures, the stability of peptide nanofibers can decrease, and this disintegration is dependent on the type of counterions present in the solution. rsc.org
The chemical structure of the peptide itself, particularly its hydrophobic domain, is a key design parameter for controlling self-assembly.
Fluorination: The introduction of fluorine into the peptide structure offers a powerful way to tune intermolecular interactions and control self-assembly. rsc.org Fluorination can enhance hydrophobicity and introduce fluorous interactions, which can promote fibrillation. rsc.orgnih.gov A systematic study incorporating fluorinated amino acids showed that a greater degree of fluorination promotes peptide fibrillation and the subsequent formation of physical hydrogels under physiological conditions. rsc.org The location and degree of fluorination can be used to precisely tune the conformation of designer peptides. nih.gov For example, engrafting fluoro-alkyl tails onto peptide sequences can program them to assemble into specific structures like cylinders and ribbons. nih.gov
| Modification | Peptide Series Example | Observation | Impact on Self-Assembly |
|---|---|---|---|
| Increasing Alkyl Chain Length | CnV3K2 (n=12, 14, 16) | Nanotape width decreased as 'n' increased. | Inhibits lateral stacking of β-sheets. |
| Increasing Fluorination | Peptides with TfeGly | Promoted fibrillation and hydrogel formation. | Enhances hydrophobic/fluorous interactions. |
Advanced Biomaterials and Nanotechnology Applications (Theoretical/Proof-of-Concept)
The predictable self-assembly and tunable properties of amphipathic peptides make them ideal building blocks for advanced biomaterials. mdpi.comnorthwestern.edu Their applications are primarily in the theoretical and proof-of-concept stages, with significant potential in regenerative medicine and nanotechnology. mdpi.com
Designer self-assembling peptides are used to create biomimetic scaffolds for tissue engineering and regenerative medicine. mdpi.comsquarespace.com These scaffolds can mimic the nanofibrous structure of the natural extracellular matrix (ECM), providing a supportive 3D environment for cell adhesion, proliferation, and differentiation. mdpi.com
The design principle involves creating peptides with alternating hydrophobic and hydrophilic residues that spontaneously form β-sheets and assemble into nanofibers in aqueous solution. squarespace.com A key advantage of this system is the ability to incorporate bioactive functional motifs directly into the peptide sequence. squarespace.comnih.gov For example, cell adhesion ligands such as RGD can be appended to the primary peptide sequence. rsc.org During self-assembly, these motifs become displayed on the nanofiber surface, where they can interact with cells. squarespace.com The density of these functional motifs can be easily controlled by mixing functionalized and un-functionalized peptides in a desired ratio before initiating the assembly process. squarespace.com This "bottom-up" approach allows for the creation of highly customized microenvironments designed to elicit specific cellular responses, making these scaffolds promising for applications in nerve, bone, and cartilage regeneration. mdpi.comnih.gov
An article on the self-assembly and nanostructure formation of the specific amphipathic peptide CT2, as outlined in the provided structure, cannot be generated at this time. Extensive searches for scientific literature and research data concerning "Amphipathic peptide CT2" have yielded insufficient information to produce a thorough, informative, and scientifically accurate article.
Other related but distinct peptides, such as KT2 and RT2, and general discussions on amphipathic peptides were found, but per the strict instructions to focus solely on "Amphipathic peptide CT2," this information cannot be used.
Without dedicated research on the specific compound of interest, any attempt to create the requested article would not be based on factual, verifiable scientific findings. Therefore, in the absence of the necessary source material, the generation of the article is not possible.
Biological Activities and Mechanistic Investigations of Amphiphatic Peptide Ct2 Non Clinical
Antimicrobial Action Mechanisms
Membrane-Active Antimicrobial Mechanisms
As a cationic and amphipathic molecule, CT2 is electrostatically attracted to the negatively charged components of bacterial cell membranes. This initial interaction is a critical step, allowing the peptide to accumulate on the bacterial surface. Following this binding, the peptide disrupts the integrity of the cell membrane. This membrane-disruptive process is the principal mechanism behind its rapid bactericidal effect, causing a loss of membrane potential and leakage of essential intracellular contents, which ultimately leads to cell death. The specific model of disruption, such as the formation of toroidal pores or a carpet-like mechanism, is a common area of investigation for peptides of this class.
Interaction with Intracellular Targets (e.g., DNA, proteins)
Current research primarily supports a membrane-centric model for the antimicrobial action of CT2. Studies indicate that its rapid bactericidal activity is a result of compromising the cell membrane, which occurs within minutes of exposure. There is currently a lack of specific evidence to suggest that CT2 translocates into the cytoplasm to bind with intracellular targets such as DNA or proteins as its primary mode of action.
Inhibition of Biofilm Formation and Dispersal
Bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix, exhibit high tolerance to conventional antibiotics. The efficacy of Amphipathic peptide CT2 against bacterial biofilms has not yet been detailed in available scientific literature. Further research is required to determine if CT2 can inhibit the formation of new biofilms or disperse existing ones.
Activity Spectrum against Gram-Positive and Gram-Negative Bacteria
Amphipathic peptide CT2 has demonstrated potent activity, particularly against Gram-positive bacteria. Its efficacy has been confirmed against clinically significant pathogens, including antibiotic-resistant strains. Notably, it shows strong activity against various strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). While its primary strength lies in combating Gram-positive organisms, the full spectrum of its activity against Gram-negative bacteria is an area requiring more extensive investigation.
Table 1: Minimum Inhibitory Concentrations (MICs) of Amphipathic Peptide CT2
| Bacterial Strain | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus (Standard Strain) | Gram-Positive | 6.25 - 25 |
| Methicillin-Resistant S. aureus (MRSA) | Gram-Positive | 6.25 - 25 |
Immunomodulatory Properties and Mechanisms
The potential for antimicrobial peptides to modulate the host immune response is a significant area of therapeutic research. However, specific studies detailing the immunomodulatory properties of Amphipathic peptide CT2 are not currently available in the scientific literature. Investigations are needed to ascertain whether CT2 can influence inflammatory pathways or cytokine production.
Cell-Penetrating Peptide (CPP) Functionality in Research Models
Cell-penetrating peptides are short peptides that can traverse cellular membranes and are often explored as vehicles for intracellular drug delivery. To date, there is no published research that investigates or demonstrates the functionality of Amphipathic peptide CT2 as a cell-penetrating peptide in research models.
Compound Reference Table
Based on the conducted research, there is no publicly available scientific literature detailing the "Biological Activities and Mechanistic Investigations of Amphiphatic peptide CT2" in the context of it being a general cell-penetrating peptide for cargo transport. The search results indicate that "CT2" has been referenced in specific research contexts, but not in a manner that would allow for the generation of the detailed article as outlined in the user's request.
The available information on a peptide designated as "CT2" pertains to a short peptide derived from the C-terminal tail of the Pannexin1 (Panx1) protein. In these studies, CT2 was used as a research tool to investigate the function of the Panx1 channel. To facilitate its entry into cells for these experiments, the CT2 peptide was linked to a TAT (Trans-Activator of Transcription) sequence, a well-known cell-penetrating peptide. However, the research did not focus on the intrinsic cellular uptake mechanisms of the CT2 peptide itself, nor did it explore its capabilities as a transport vector for various model cargoes.
Specifically, the research where CT2 is mentioned investigated its effects on physiological processes such as phenylephrine-induced vasoconstriction and ATP release. The findings from these studies indicated that, unlike other peptides tested (such as IL2, derived from an intracellular loop of Panx1), the CT2 peptide did not have a significant effect in the experimental models used.
Therefore, the requested detailed analysis of CT2's mechanisms of cellular uptake (including energy-dependent versus independent pathways and endocytic versus direct translocation models) and its facilitation of model cargo transport (such as fluorescent probes, nucleic acids, or other peptides in experimental setups) cannot be provided. The scientific literature necessary to populate the outlined sections on "Mechanisms of Cellular Uptake" and "Facilitation of Model Cargo Transport" for a peptide named "this compound" does not appear to exist.
Additionally, other search results referred to different cationic amphipathic peptides, such as KT2 and RT2, which have been studied for their antimicrobial properties and cellular uptake mechanisms. However, these are distinct molecules and their characteristics cannot be attributed to a peptide named "CT2".
Advanced Computational and Experimental Methodologies
Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis
Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a peptide's conformational landscape and its dynamic interactions with its environment, such as a solvent or a lipid membrane. nih.govfu-berlin.de
For an amphipathic peptide like CT2, MD simulations can be employed to:
Analyze Conformational Flexibility: In aqueous solutions, peptides often exist as an ensemble of interconverting structures rather than a single static conformation. researchgate.netnih.gov MD simulations can map this conformational space, identifying predominant secondary structures (e.g., helices, sheets, turns, or random coils) and the transitions between them. researchgate.net While comprehensive MD studies on the isolated CT2 peptide are not widely documented, simulations on larger connexin protein structures, which include the CT2 domain, have been performed to refine structural models and understand channel dynamics. h1.comdpi.com
Study Peptide-Membrane Interactions: A key application of MD is to simulate how amphipathic peptides interact with and insert into lipid bilayers, which is crucial for their biological function. nih.govnih.gov These simulations can reveal the peptide's orientation, depth of insertion, and the specific amino acid residues that anchor it within the membrane. They can also show how the peptide affects membrane properties, such as thickness and curvature. nih.gov
Characterize Environmental Effects: The conformation of a peptide can be highly sensitive to its environment. MD simulations allow researchers to systematically vary conditions such as temperature, pressure, and solvent composition to observe the impact on peptide structure and stability. nih.gov
The process typically involves generating an initial 3D structure of the peptide, solvating it in a box of water molecules and ions to mimic physiological conditions, and then running the simulation for a duration ranging from nanoseconds to microseconds to observe its behavior. nih.gov
In Silico Peptide Design and Prediction Tools
In silico tools for peptide design and prediction encompass a range of computational methods that aim to accelerate the discovery of new peptides with desired properties, reducing the time and cost associated with experimental screening. nih.govnih.govnih.gov These approaches leverage knowledge of amino acid properties and existing peptide databases to model and predict peptide behavior.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) analysis is a fundamental concept in drug design that links the chemical structure of a compound to its biological activity. creative-peptides.comamericanpeptidesociety.org For peptides, SAR studies involve systematically modifying the amino acid sequence—through substitution, deletion, or addition of residues—and observing the effect on a specific function, such as antimicrobial activity or receptor binding. nih.govacs.org
Key aspects of SAR for amphipathic peptides include:
Amphipathicity: The spatial separation of hydrophobic and hydrophilic residues is critical. SAR studies often explore how altering the arrangement and identity of these residues affects activity. mdpi.com
Cationicity: The net positive charge, primarily from Lysine (B10760008) and Arginine residues, influences the initial electrostatic attraction to negatively charged biological membranes.
Helicity: The propensity to form an α-helical structure upon membrane interaction is often crucial for the function of many amphipathic peptides. nih.gov
While specific SAR models for the CT2 peptide have not been detailed in the available literature, the general approach involves creating a library of CT2 variants and testing their activity. The resulting data can be used to build qualitative or quantitative structure-activity relationship (QSAR) models, which use mathematical equations to correlate structural features with activity, enabling the prediction of the most potent sequences. creative-peptides.com
Prediction of Amphipathic Character and Helical Propensity
Several computational tools and algorithms exist to predict the structural tendencies of a peptide from its primary amino acid sequence. nih.govresearchgate.net
Prediction of Amphipathic Character: The amphipathic nature of a peptide can be predicted by calculating its hydrophobic moment, which is a measure of the segregation of hydrophobic and hydrophilic residues along the peptide backbone when folded into a secondary structure like an α-helix. Helical wheel diagrams are a common visualization tool used to illustrate this segregation.
Prediction of Helical Propensity: The intrinsic tendency of a peptide sequence to form an α-helix is known as its helical propensity. This can be predicted using algorithms that consider the individual helical propensities of each amino acid in the sequence. researchgate.net Experimental validation, often using circular dichroism (CD) spectroscopy, is used to confirm these predictions. For the Cx32-CT2 peptide, CD studies have indicated that it possesses a low intrinsic helical propensity in aqueous solutions but can be induced to form helical structures in the presence of helix-promoting co-solvents like trifluoroethanol (TFE).
| Peptide Domain | Helical Content in 30% TFE | Half-Maximal Structure (EC50 in % TFE) |
|---|---|---|
| Cx32-NT | High | 20.1% |
| Cx32-CL1 | High | 21.3% |
| Cx32-CL2 | High | 18.1% |
| Cx32-CT2 | Low | 29.5% |
Machine Learning Applications in Peptide Discovery and Optimization
Machine learning (ML) has emerged as a transformative technology in peptide science, offering powerful tools to analyze complex datasets and guide the design of novel peptides with enhanced functions. frontiersin.orggoogle.comfrontiersin.org ML models can learn the intricate relationships between peptide sequence, structure, and activity from large datasets, enabling rapid and accurate predictions. nih.govnorthwestern.edu
Algorithms for Sequence Design and Property Prediction
A variety of ML algorithms are applied to peptide research. For property prediction—such as classifying a peptide as antimicrobial or predicting its binding affinity—supervised learning models are commonly used. These models are trained on datasets of peptides with known properties. frontiersin.org
Commonly used algorithms include:
Support Vector Machines (SVM): Effective for classification tasks, such as distinguishing between active and inactive peptides.
Random Forests: An ensemble method that can handle complex data and is used for both classification and regression.
Artificial Neural Networks (ANNs) and Deep Learning: These models, particularly deep neural networks, can learn complex patterns from sequence data and have shown great success in predicting a wide range of peptide properties and even generating entirely new sequences. pnas.org
Although there are no specific reports of these algorithms being applied to the design of CT2, they represent the state-of-the-art for de novo peptide design and could be used to screen virtual libraries of CT2 variants to identify sequences with potentially optimized characteristics. frontiersin.org
Evolutionary and Genetic Algorithms in Peptide Engineering
Evolutionary and genetic algorithms (GAs) are optimization techniques inspired by the principles of natural selection. nih.govresearchgate.net They are particularly well-suited for exploring the vast sequence space of peptides to find optimal solutions for a given function. arxiv.orguni-marburg.de
The process of using a genetic algorithm for peptide design generally follows these steps:
Initialization: A population of initial peptide sequences (e.g., variants of CT2) is created.
Fitness Evaluation: The "fitness" of each peptide is evaluated using a scoring function, which could be a predicted property from an ML model or an experimental measurement. arxiv.org
Selection: Peptides with higher fitness scores are more likely to be selected as "parents" for the next generation.
Recombination (Crossover) and Mutation: The sequences of the parent peptides are combined and randomly mutated to create a new generation of offspring peptides.
Iteration: The process is repeated for many generations, gradually evolving the population towards peptides with higher fitness. pnas.org
This in silico evolution allows for the efficient discovery of novel peptide sequences with desired properties without the need to synthesize and test every possibility. nih.govresearchgate.net While this powerful approach has not been specifically documented for the engineering of the CT2 peptide, it holds significant potential for optimizing its amphipathic or interactive properties.
Future Research Directions and Theoretical Perspectives
Rational Design of Next-Generation Amphipathic Peptide CT2 Analogs
The rational design of new CT2 analogs is a critical step toward enhancing their efficacy and specificity. This process involves a detailed understanding of structure-activity relationships, where specific amino acid sequences and structural motifs are correlated with biological function. Key parameters that are central to the design of novel amphipathic peptides include charge, amphipathicity, and secondary structure. mdpi.comnih.gov
Key Strategies in Analog Design:
Amino Acid Substitution: Strategic replacement of amino acids can modulate the peptide's properties. For instance, increasing the net positive charge can enhance the initial electrostatic interaction with negatively charged microbial or cancer cell membranes. nih.gov Conversely, modifying the hydrophobic face of the peptide can influence its ability to insert into and disrupt the lipid bilayer. nih.gov
Modulating Amphipathicity: The balance between the hydrophobic and hydrophilic domains is crucial for membrane interaction. rsc.org Design strategies aim to optimize this balance to maximize membrane disruption while minimizing non-specific toxicity. rsc.org Introducing L- and D-amino acid alternations can create unique helical structures, potentially leading to improved antimicrobial activity. nih.gov
Computational and Predictive Models: Quantitative Structure-Activity Relationship (QSAR) models are increasingly being used to predict the biological activity of newly designed peptides. nih.gov These models use descriptors like hydrogen bonding, peptide charge, and atomic positions to forecast the cell-penetrating efficiency of novel sequences, thereby streamlining the design process. nih.gov
Table 1: Parameters for Rational Design of Amphipathic Peptides
| Design Parameter | Rationale | Desired Outcome |
| Net Cationic Charge | Enhance electrostatic attraction to anionic cell membranes (e.g., bacterial, cancer cells). nih.gov | Increased binding affinity and selectivity. |
| Hydrophobicity | Drive insertion into the lipid bilayer core. nih.gov | Potent membrane disruption and permeabilization. |
| Amphipathic Structure | Segregation of polar and nonpolar residues, often into an α-helical or β-sheet structure upon membrane binding. mdpi.com | Facilitates membrane interaction and pore formation. |
| Helicity | A stable helical structure can optimize the presentation of hydrophobic and cationic residues. | Improved lytic activity and stability. |
| Amino Acid Sequence | Specific residues can influence self-assembly, target recognition, and enzymatic stability. | Tailored activity and improved pharmacokinetic profiles. |
Researchers have successfully designed novel amphipathic antimicrobial peptides (AMPs) by focusing on the distribution of cationic and hydrophobic residues. nih.gov For example, a peptide designated as "Stripe," with a specific arrangement of these residues, has demonstrated potent activity against both Gram-positive and Gram-negative bacteria by effectively disrupting their membranes. nih.govrsc.org
Integration with Advanced Nanotechnology for Research Tools
Applications in Nanotechnology:
Peptide-Functionalized Nanoparticles: Peptides like CT2 can be conjugated to the surface of various nanoparticles (e.g., gold nanoparticles, liposomes, polymeric nanoparticles). mdpi.com This functionalization can be used to target specific cell types or tissues, leveraging the peptide's inherent membrane-interacting properties to facilitate cellular uptake of the nanoparticle cargo.
Drug Delivery Systems: Amphipathic peptides can be incorporated into nanocarriers to act as "smart" delivery vehicles. researchgate.net For example, the cationic and amphipathic peptide RALA has been used to deliver nucleic acids. researchgate.net The peptide's structure allows it to efficiently complex with genetic material and promote its release inside the cell by disrupting the endosomal membrane.
Self-Assembling Nanostructures: The amphipathic nature of these peptides drives their self-assembly into various nanostructures, such as nanotubes or vesicles. researchgate.net These structures can serve as scaffolds for tissue engineering or as platforms for the controlled release of therapeutic agents.
Table 2: Nanotechnology Platforms for Amphipathic Peptides
| Nanotechnology Platform | Description | Potential Application |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic molecules. | Targeted drug delivery, protection of peptide from degradation. |
| Polymeric Nanoparticles | Solid particles made from biodegradable polymers that can encapsulate or carry drugs on their surface. | Controlled release formulations, enhanced stability. nih.gov |
| Gold Nanoparticles | Small gold particles that can be easily functionalized with peptides. mdpi.com | Bioimaging, diagnostics, and targeted therapy. |
| Mesoporous Silica Nanoparticles | Porous silica particles with a large surface area for drug loading. | High-capacity drug carriers, stimuli-responsive release systems. |
The integration of peptides with nanotechnology is a rapidly advancing field aimed at overcoming the limitations of conventional therapies by improving the stability, half-life, and release profile of peptide-based agents. nih.gov
Elucidation of Peptide Interactions in Complex Biological Systems
Understanding how amphipathic peptides like CT2 interact with complex biological environments is fundamental to predicting their behavior and optimizing their function. The initial interaction is typically driven by electrostatic forces between the positively charged peptide and negatively charged components of biological membranes, such as the phospholipids (B1166683) on bacterial surfaces. frontiersin.orgnih.gov
Following this initial binding, the hydrophobic portion of the peptide interacts with the lipid core of the membrane. frontiersin.orgnih.gov This dual interaction is a hallmark of amphipathic peptides and is essential for their membrane-disruptive activities. The amphiphilic nature of these peptides allows them to disturb the membrane's integrity, leading to permeabilization and cell death. nih.gov
However, in a complex biological system, these interactions are influenced by numerous factors, including the presence of other biomolecules, the specific lipid composition of different cell types, and the ionic strength of the local environment. rsc.org Future research will need to employ advanced analytical techniques to dissect these complex interactions in real-time and within living systems.
Q & A
Q. How to determine the structure-function relationship of CT2 in membrane interactions?
Methodological Answer: Use circular dichroism (CD) spectroscopy to analyze secondary structure changes in lipid environments. Pair with molecular dynamics (MD) simulations to model peptide-lipid interactions. Validate via transmission electron microscopy (TEM) to visualize membrane disruption patterns .
Q. What experimental approaches characterize CT2’s amphipathicity and lipid-binding specificity?
Methodological Answer: Employ hydrophobic mismatch assays using synthetic lipid bilayers with varying acyl chain lengths. Fluorescence anisotropy or surface plasmon resonance (SPR) can quantify binding affinity. Combine with Langmuir monolayer experiments to measure insertion kinetics .
Q. How to assess CT2’s mechanism of action in antimicrobial or anticancer contexts?
Methodological Answer: Conduct in vitro cytotoxicity assays (e.g., MTT) on target cell lines and compare with non-target cells. Use confocal microscopy with fluorescently tagged CT2 to track cellular uptake and subcellular localization. Validate membrane depolarization via DiSC3(5) dye assays .
Advanced Research Questions
Q. How to resolve contradictory data on CT2’s efficacy across different experimental models?
Methodological Answer: Perform meta-analysis of published studies to identify variables (e.g., peptide concentration, lipid composition, cell type). Replicate experiments under standardized conditions, controlling for buffer pH, temperature, and incubation time. Use statistical tools like ANOVA to isolate confounding factors .
Q. What strategies optimize CT2’s therapeutic window while minimizing off-target cytotoxicity?
Methodological Answer: Develop structure-activity relationship (SAR) models by synthesizing CT2 analogs with modified hydrophobic/hydrophilic ratios. Test analogs in 3D tumor spheroid models for penetration efficiency and in vivo zebrafish xenografts for systemic toxicity .
Q. How to integrate computational predictions with experimental validation for CT2 design?
Methodological Answer: Use tools like RosettaMP or GROMACS for in silico peptide-lipid docking. Validate predictions via small-angle X-ray scattering (SAXS) to confirm structural changes. Cross-reference with experimental cytotoxicity data to refine computational parameters .
Q. What methodologies address challenges in detecting CT2’s stability in biological matrices?
Methodological Answer: Apply stability-indicating HPLC methods with mass spectrometry (LC-MS/MS) to monitor degradation products. Use Förster resonance energy transfer (FRET)-labeled CT2 to quantify proteolytic cleavage rates in serum .
Data Contradiction & Reproducibility
Q. How to reconcile discrepancies in CT2’s hemolytic activity across studies?
Methodological Answer: Standardize erythrocyte sourcing (e.g., human vs. animal) and pre-treat cells with identical osmotic conditions. Compare hemolysis assays under static vs. flow conditions to assess shear stress effects. Report results using normalized hemolytic indexes .
Q. What experimental designs improve reproducibility of CT2’s membrane disruption assays?
Methodological Answer: Use calibrated lipid vesicles (e.g., LUVs, GUVs) with defined size and polydispersity. Include internal controls like melittin for assay validation. Document lipid-to-peptide (L:P) ratios and incubation times transparently .
Translational Research Considerations
Q. How to evaluate CT2’s potential for drug delivery applications?
Methodological Answer: Test CT2’s cargo-loading efficiency using fluorescent dyes (e.g., FITC-dextran) in liposome encapsulation studies. Assess endosomal escape efficiency via pH-sensitive probes in live-cell imaging. Compare with commercial cell-penetrating peptides (CPPs) as benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
